2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS 413624-71-2) is a late-stage dicarboxylic acid ketone intermediate. It serves as the direct precursor to bempedoic acid (ETC-1002), an ATP-citrate lyase (ACLY) inhibitor utilized for lowering LDL cholesterol [1]. From a procurement perspective, this compound is defined by its central ketone at the C8 position and its gem-dimethyl substitutions at the C2 and C14 positions. Procuring this advanced intermediate allows pharmaceutical manufacturers and contract development and manufacturing organizations (CDMOs) to bypass complex, multi-step cryogenic syntheses, requiring only a single controlled ketone reduction step to yield the active pharmaceutical ingredient (API) [2].
Substituting 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid with earlier-stage precursors (such as diethyl esters) or unmethylated analogs disrupts API manufacturing workflows. Utilizing the diethyl ester variant necessitates an aqueous saponification step, which introduces ester-linked impurities that can prevent the final product from crystallizing into the required solid state [1]. Furthermore, substituting with a non-methylated straight-chain dicarboxylic acid yields a final molecule that is rapidly degraded by mitochondrial beta-oxidation in vivo, destroying its pharmacokinetic viability as an ACLY inhibitor [2]. Procuring the exact gem-dimethyl diacid is a strict requirement for both process efficiency and final drug efficacy.
Synthesizing the 8-oxo intermediate from early-stage precursors (e.g., 1,5-dibromopentane and ethyl isobutyrate) requires cryogenic conditions (-78 °C) for LDA-mediated condensation and the use of hazardous reagents like tosylmethyl isocyanide for dimerization[1]. Procuring the advanced 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid directly eliminates these low-temperature steps, allowing manufacturers to proceed immediately to the final ketone reduction step.
| Evidence Dimension | Process conditions and step count |
| Target Compound Data | Ready for direct reduction at 0–25 °C |
| Comparator Or Baseline | Early-stage precursors (1,5-dibromopentane + ethyl isobutyrate) |
| Quantified Difference | Eliminates the need for -78 °C cryogenic reactors and 3 upstream synthetic steps |
| Conditions | Pilot-scale or commercial API synthesis |
Procuring this advanced intermediate lowers CDMO facility requirements and safety overhead by bypassing hazardous, multi-step cryogenic chemistry.
While the diethyl ester derivative (diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate) is a common upstream intermediate, it requires aqueous KOH/ethanol reflux for hydrolysis before it can be used[1]. Procuring the free diacid (2,2,14,14-tetramethyl-8-oxopentadecanedioic acid) bypasses this saponification step, reducing the overall step count and eliminating the risk of residual ester impurities that complicate the final crystallization of the API.
| Evidence Dimension | Synthetic step count and conditions |
| Target Compound Data | Free diacid (requires 0 hydrolysis steps) |
| Comparator Or Baseline | Diethyl ester analog (requires refluxing KOH/EtOH hydrolysis) |
| Quantified Difference | Eliminates 1 harsh saponification step prior to final reduction |
| Conditions | Late-stage API synthesis workflow |
Using the free diacid accelerates manufacturing timelines and prevents ester-linked impurity carryover during the final API reduction.
The purity of the 8-oxo intermediate dictates the physical state and purity of the final bempedoic acid. Reduction of crude 8-oxo intermediate historically yields a viscous oil with low HPLC purity (83.8%), which is unsuitable for pharmaceutical formulation [1]. In contrast, utilizing a highly pure 8-oxo diacid intermediate enables optimized reduction processes that directly yield crystalline bempedoic acid with >99.5% HPLC purity.
| Evidence Dimension | Final product physical state and purity |
| Target Compound Data | High-purity 8-oxo intermediate yields >99.5% pure crystalline API |
| Comparator Or Baseline | Crude 8-oxo intermediate yields 83.8% pure viscous oil |
| Quantified Difference | >15.7% improvement in final API purity and successful solid-state isolation |
| Conditions | Ketone reduction (e.g., NaBH4 in methanol) and subsequent workup |
Sourcing a highly pure 8-oxo intermediate is mandatory to achieve the crystalline solid-state properties required for commercial API formulation.
The gem-dimethyl groups at the C2 and C14 positions of the 8-oxo intermediate are strictly required for the pharmacological viability of the final reduced API. Without these methyl substitutions, standard straight-chain dicarboxylic acids undergo rapid mitochondrial beta-oxidation in vivo [1]. The gem-dimethyl modification acts as a steric block, preventing beta-oxidation and allowing the final molecule to function as a persistent, non-metabolizable fatty acid mimic that inhibits ATP-citrate lyase (ACLY).
| Evidence Dimension | Metabolic degradation pathway (beta-oxidation) |
| Target Compound Data | Gem-dimethyl substituted (blocks beta-oxidation) |
| Comparator Or Baseline | Unmethylated 8-oxopentadecanedioic acid (rapidly degraded) |
| Quantified Difference | Complete prevention of beta-oxidative cleavage of the carbon chain |
| Conditions | In vivo hepatic lipid metabolism models |
The gem-dimethyl substitution justifies the procurement of this specific intermediate, as unmethylated analogs cannot yield an API with a viable pharmacokinetic half-life.
This is the primary industrial application, where the high-purity diacid is directly reduced (e.g., via sodium borohydride or catalytic hydrogenation) to yield crystalline bempedoic acid, bypassing earlier cryogenic synthesis steps and minimizing facility overhead [1].
The compound is used as a core structural scaffold in medicinal chemistry to synthesize next-generation ATP-citrate lyase inhibitors, leveraging the gem-dimethyl groups to ensure metabolic stability against beta-oxidation [2].
The diacid is procured by CDMOs specifically to avoid ester-linked impurities during the final reduction step, enabling cleaner isolation and screening of novel crystalline polymorphs or pharmaceutical salts of bempedoic acid [3].